1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine
Overview
Description
The compound “1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine” is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. They are known to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzodiazole ring, possibly through a condensation reaction, followed by the attachment of the 3-phenylpropyl group .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzodiazole ring with a 3-phenylpropyl group attached at the 1-position .Chemical Reactions Analysis
As a benzodiazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in electrophilic substitution reactions on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzodiazole ring could contribute to its stability and reactivity .Scientific Research Applications
Bioimaging
The compound’s derivatives, particularly those with modifications like malononitrile moiety and halogen substituents, have been explored for their potential in bioimaging . These derivatives exhibit high molar absorptivity and quantum yield, making them suitable for use as bright near-infrared fluorophores. However, stability remains a challenge due to photo-isomerization, prompting further research into substituents that could enhance the stability of these compounds for bioimaging applications .
Fluorescent Probes
In the field of fluorescence studies, the hydrophobicity of certain derivatives of this compound has been investigated . The ability to form J-aggregates in water-methanol mixtures and the change in absorption maxima with varying water concentrations suggest potential applications as fluorescent probes in analytical chemistry and environmental monitoring .
Metabolic Engineering
“1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine” and its related structures have been used in metabolic engineering. For instance, Escherichia coli has been engineered to produce 3-phenylpropanol, a compound with a similar phenylpropyl group, via a retrobiosynthesis approach . This showcases the compound’s relevance in developing microbial cell factories for sustainable chemical production .
Fragrance Industry
Derivatives of this compound have been utilized as fragrance components due to their pleasant odor. They are used in various products such as foods, beverages, and cosmetics. The balsamic odor character of ester derivatives makes them suitable for fresh flower compositions like lilac, hyacinth, and lily of the valley .
Proteomics Research
The biochemical properties of this compound’s derivatives make them useful in proteomics research. They can be employed in the study of protein interactions and functions, providing insights into cellular processes and disease mechanisms .
Pharmaceutical Applications
The structure of “1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine” is closely related to compounds used in pharmaceuticals. For example, 3-phenylpropanol, which shares the phenylpropyl component, is a precursor for the synthesis of phenprobamate, a muscle relaxant used in the treatment of muscle cramps and spasticity .
Mechanism of Action
Target of Action
It is structurally similar to 3-phenylpropylamine , which is known to interact with Trypsin-1 and Trypsin-2 in humans . These enzymes play a crucial role in the digestion of proteins in the human body.
Mode of Action
Based on its structural similarity to 3-phenylpropylamine , it might interact with its targets in a similar manner
Biochemical Pathways
A compound with a similar structure, 3-phenylpropanol, has been studied for its biosynthetic pathway extending from l-phenylalanine, involving enzymes like phenylalanine ammonia lyase (pal), enoate reductase (er), aryl carboxylic acid reductase (car), and phosphopantetheinyl transferase (pptase) .
Pharmacokinetics
The adme properties of structurally similar compounds like ramipril suggest that it might have a long elimination half-life, permitting once daily administration . It is also suggested that Ramipril is a prodrug, which is hydrolyzed after absorption to form an active metabolite . These properties might impact the bioavailability of 1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine.
Result of Action
A structurally similar compound, sa4503, has been found to inhibit oxidative stress-induced neuronal death by downregulating the mapk/erk pathway . This suggests that 1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine might have similar effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-phenylpropyl)benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c17-16-18-14-10-4-5-11-15(14)19(16)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDXZUAAPRACGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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